molecular formula C15H19N5O B2821489 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine CAS No. 2195939-60-5

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine

Cat. No.: B2821489
CAS No.: 2195939-60-5
M. Wt: 285.351
InChI Key: FTUVKEYROBSXPQ-UHFFFAOYSA-N
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Description

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine ( 2195939-60-5) is an organic compound with the molecular formula C15H19N5O and a molecular weight of 285.34 g/mol . This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Structurally related pyrazin-2-yl-pyridin-2-yl-amine compounds have been investigated for their potential as kinase inhibitors , while other analogs containing the morpholine-pyridine scaffold are explored as negative allosteric modulators for targets such as the NR2B subunit of the NMDA receptor . The specific research applications and biological profile of this compound are a subject of ongoing investigation. This product is intended for research purposes such as assay development, hit-to-lead optimization, and other laboratory studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUVKEYROBSXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Scaffold and Substitutions

  • Target Compound: Pyrazin-2-amine core with 3-methyl and N-(2-morpholinopyridin-4-yl)methyl groups.
  • SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) : Shares the pyrazin-2-amine core but substitutes a piperidinyl group and dichlorophenyl moiety. SHP099 is a potent SHP2 allosteric inhibitor (IC50 = 0.071 µM) that stabilizes SHP2’s auto-inhibited conformation . The target’s morpholine group may offer improved solubility over SHP099’s piperidine, though potency could vary due to differences in binding interactions.
  • N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : A pyridopyrazine derivative with a fluorophenyl group, acting as a p38 MAP kinase inhibitor . The target’s morpholine-pyridine substitution may alter kinase selectivity compared to the fluorophenyl group, which enhances electron-withdrawing effects and target affinity.
  • 3-(3-{4-[(methylamino)methyl]phenyl}-1,2-oxazol-5-yl)-5-[4-(propane-2-sulfonyl)phenyl]pyrazin-2-amine: Contains a sulfonylphenyl group and methylaminomethylphenyl-oxazole substituent . The sulfonyl group may improve metabolic stability but reduce solubility compared to the target’s morpholine.
  • 3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine : Features dual piperidinyl-sulfonyl groups, likely increasing molecular weight and rigidity . The target’s pyridinylmorpholine group provides a balance of solubility and conformational flexibility.

Physicochemical Properties

  • Morpholine vs. Piperidine/Sulfonyl Groups : Morpholine’s oxygen atom enhances hydrogen-bonding capacity and aqueous solubility compared to piperidine (e.g., in SHP099) or sulfonyl groups (e.g., in ). This could improve the target’s pharmacokinetic profile.
  • Aromatic vs.

Data Table: Key Pyrazin-2-amine Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine Pyrazin-2-amine 3-methyl, N-(2-morpholinopyridin-4-yl)methyl Hypothesized kinase inhibition N/A
SHP099 Pyrazin-2-amine 6-piperidinyl, 3-dichlorophenyl SHP2 inhibitor (IC50 = 0.071 µM)
N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyridopyrazine 4-fluorophenyl, isopropylamine p38 MAP kinase inhibitor
3-(3-{4-[(methylamino)methyl]phenyl}-1,2-oxazol-5-yl)-5-[4-(propane-2-sulfonyl)phenyl]pyrazin-2-amine Pyrazin-2-amine Oxazole-methylaminophenyl, sulfonylphenyl Not specified
3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine Pyrazin-2-amine Dual piperidinyl-sulfonyl Antimalarial candidate

Biological Activity

3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a methyl group and an amine group linked to a morpholinopyridine moiety. Its molecular formula is C15H19N5OC_{15}H_{19}N_{5}O with a molecular weight of 285.34 g/mol. The structural representation is crucial as it influences the compound's solubility and interaction with biological targets, enhancing its potential as a drug candidate.

Research indicates that this compound primarily acts as an inhibitor of certain kinases involved in cancer progression. Notably, it has been shown to inhibit Checkpoint Kinase 1 (CHK1), which is integral to the DNA damage response and cell cycle regulation. This inhibition is particularly relevant for developing anticancer therapies aimed at tumors characterized by high proliferation rates.

Anticancer Properties

The compound's ability to inhibit CHK1 suggests its potential utility in cancer treatment. In vitro studies have demonstrated that compounds targeting CHK1 can sensitize cancer cells to DNA-damaging agents, thereby enhancing the efficacy of existing chemotherapeutics.

Enzyme Inhibition Studies

In addition to CHK1, further investigations into the enzyme inhibition profile of this compound reveal its interaction with other kinases, which may contribute to its biological activity. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyrazine and morpholine components can significantly alter kinase selectivity and potency .

Study on Kinase Inhibition

A notable study explored the efficacy of this compound in inhibiting various kinases. The findings demonstrated that this compound exhibited selective inhibition against several kinases associated with cancer cell survival pathways. The IC50 values for these interactions were recorded, showcasing promising results for further development as a targeted therapy.

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies have also assessed the antimicrobial activity of related pyrazine derivatives. These studies revealed moderate antibacterial effects against common pathogens, indicating potential applications in treating infections .

Data Table: Summary of Biological Activities

Biological Activity Target/Effect IC50 Value (nM)Reference
CHK1 InhibitionCell cycle regulationTBD
Kinase SelectivityVarious kinasesTBD
Antibacterial ActivityGram-positive and gram-negative bacteriaModerate

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